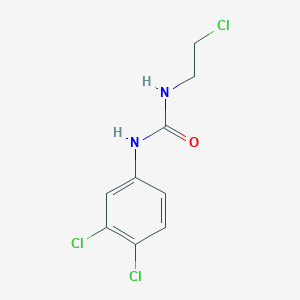
1-(2-Chloroethyl)-3-(3,4-dichlorophenyl)urea
描述
Synthesis Analysis
The synthesis of 1-(2-Chloroethyl)-3-(3,4-dichlorophenyl)urea and related derivatives has been explored in the context of potential anticancer agents. One study described the synthesis of 1-aryl-3-(2-chloroethyl) ureas derived from 4-phenylbutyric acid and alkylanilines, demonstrating their cytotoxicity against human adenocarcinoma cells in vitro. These compounds, including methyl 4-[p-[3-(2-chloroethyl)ureido]-phenyl]butyrate and 4-methyl [3-(2-chloroethyl)ureido]benzene, showed comparable cytotoxicity to chlorambucil, a known anticancer drug, highlighting their potential as anticancer agents (Gaudreault et al., 1988).
Molecular Structure Analysis
The molecular structure of 1-(2-chloroethyl)-3-(3,4-dichlorophenyl)urea derivatives has been elucidated through various techniques, including X-ray diffraction. For instance, the crystal structure of a related compound, 1-(2-chloroethyl)-3-(trans-4-methylcyclohexyl)-1-nitrosourea, was determined, revealing significant structural insights. The study found the cyclohexyl ring adopts a chair conformation with the plane of the nitrosourea moiety twisted approximately 90 degrees, highlighting the asymmetry in the carbon-nitrogen bonds of the urea group (Smith et al., 1978).
Chemical Reactions and Properties
The reactivity and chemical properties of 1-(2-Chloroethyl)-3-(3,4-dichlorophenyl)urea derivatives have been studied, with a focus on their potential as anticancer agents. These studies have evaluated the cytotoxicity, mutagenicity, and antineoplastic activity of these compounds, demonstrating their efficacy and safety profiles compared to established treatments like chlorambucil and CCNU. The derivatives were found to be non-toxic at certain dosages and showed significant antineoplastic activity, enhancing the survival time of mice bearing leukemia tumors without presenting notable side effects (Lacroix et al., 1988).
Physical Properties Analysis
Research on the physical properties of 1-(2-Chloroethyl)-3-(3,4-dichlorophenyl)urea derivatives includes studies on their crystalline structure and stability. For example, the crystal structure analysis of a similar compound, 1-(3,5-Dichloro-2,4-difluorophenyl)-3-(2,6-difluorobenzoyl)urea, revealed details about its triclinic system and the formation of an intramolecular hydrogen bond, which is crucial for understanding the compound's stability and reactivity (Zhong et al., 1998).
Chemical Properties Analysis
The chemical properties of 1-(2-Chloroethyl)-3-(3,4-dichlorophenyl)urea derivatives, such as their reactivity and interaction with biological systems, have been explored through studies on their metabolism and disposition. For instance, the metabolism of 4-tert-butyl-[3-(2-chloroethyl)ureido]benzene in mice was investigated, revealing extensive metabolization and the identification of major metabolites. This study provides insights into the biotransformation processes of these compounds, which is essential for understanding their mechanism of action and potential toxicity (Maurizis et al., 1998).
科研应用
Urea Biosensors
Urea is an organic compound widely present in nature and the human body, where it serves as an end product of nitrogen metabolism. Elevated urea levels in the body can indicate various health issues, including kidney and liver problems. Urea biosensors, utilizing enzyme urease, are crucial for detecting and quantifying urea concentration in medical diagnostics and environmental monitoring. These biosensors employ advanced materials for enzyme immobilization, such as nanoparticles and conducting polymers, to enhance sensitivity and longevity (Botewad et al., 2021).
Hydrogen Carrier for Fuel Cells
Urea has been explored as a potential hydrogen carrier for fuel cells. Its advantages include non-toxicity, stability, and ease of storage and transport. Urea's conversion to hydrogen can contribute to sustainable and long-term energy supply, offering a cheaper alternative to traditional hydrogen sources (Rollinson et al., 2011).
Agricultural Applications
In agriculture, urea serves as a critical nitrogen source for crops. It's used as a non-protein nitrogen in ruminant diets, improving feed efficiency and contributing to the nitrogen cycle in the soil. However, the volatilization of ammonia from urea fertilization poses environmental challenges. Research into urease inhibitors aims to mitigate these effects, enhancing urea's efficiency as a fertilizer and reducing nitrogen loss to the atmosphere (Jin et al., 2018).
Environmental Monitoring
Urea's role in environmental pollution, particularly in aquatic systems, is notable. It can contribute significantly to the nitrogen content in water bodies, affecting aquatic life and ecosystem health. Understanding urea dynamics and its breakdown in natural waters is crucial for environmental protection and management strategies (Solomon et al., 2010).
性质
IUPAC Name |
1-(2-chloroethyl)-3-(3,4-dichlorophenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl3N2O/c10-3-4-13-9(15)14-6-1-2-7(11)8(12)5-6/h1-2,5H,3-4H2,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAGCPPYNSJHGKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)NCCCl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10164788 | |
| Record name | Urea, 1-(2-chloroethyl)-3-(3,4-dichlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10164788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloroethyl)-3-(3,4-dichlorophenyl)urea | |
CAS RN |
15145-37-6 | |
| Record name | Urea, 1-(2-chloroethyl)-3-(3,4-dichlorophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015145376 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 15145-37-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107547 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Urea, 1-(2-chloroethyl)-3-(3,4-dichlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10164788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。



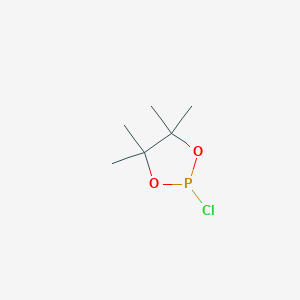
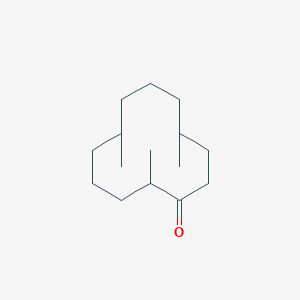
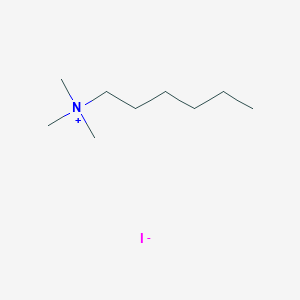
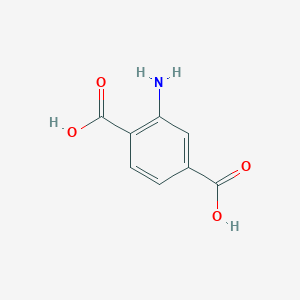
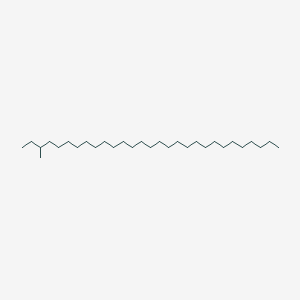
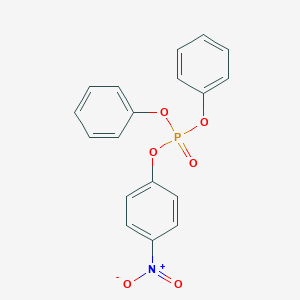
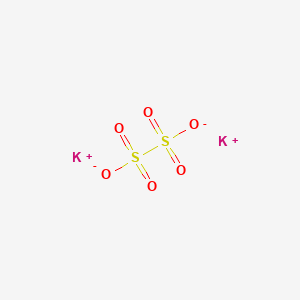
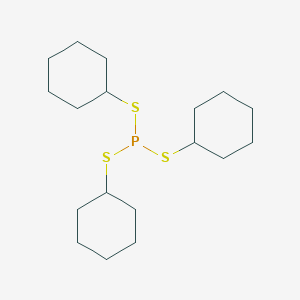
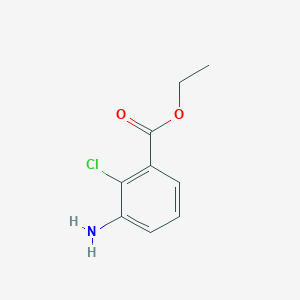
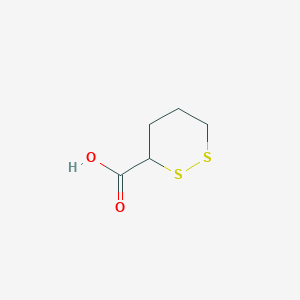

![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid](/img/structure/B87864.png)
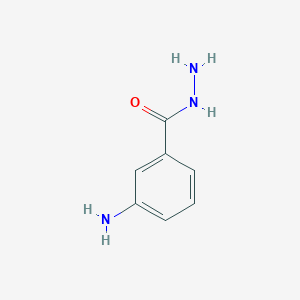
![Purine, 6-[(3-methyl-2-butenyl)thio]-](/img/structure/B87877.png)